Hellebrigenol

概要

説明

準備方法

合成ルートと反応条件: ヘレブリゲノールは、天然源からブファジエノリドを抽出するさまざまな化学反応によって合成できます。 調製には、ジメチルスルホキシド(DMSO)、ポリエチレングリコール(PEG300)、Tween 80などの溶媒に化合物を溶解することが含まれます . 母液調製法は、50 μLのDMSOに2 mgの薬物を溶解し、PEG300、Tween 80、蒸留水と混合することを含みます .

工業生産方法: ヘレブリゲノールの工業生産は、Bufo vulgarisの毒液やクリスマスローズ(Helleborus niger)の葉などの天然源からの抽出を含みます。 抽出プロセスには、純粋な化合物を得るための溶媒抽出、精製、結晶化が含まれます .

化学反応の分析

反応の種類: ヘレブリゲノールは、ヒドロキシル化や脱水素化など、さまざまな化学反応を起こします . これらの反応は、主にシトクロムP450 3A4(CYP3A4)やシトクロムP450 2D6(CYP2D6)などの酵素によって媒介されます .

一般的な試薬と条件:

ヒドロキシル化: この反応は、過酸化水素(H2O2)などの試薬と、鉄や銅錯体などの触媒を使用して、化合物にヒドロキシル基を付加することを含みます。

脱水素化: この反応は、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などの試薬を使用して、水素原子を削除することを含みます。

生成される主要な生成物: これらの反応から生成される主要な生成物には、ヘレブリゲノールのヒドロキシル化および脱水素化誘導体があり、癌細胞株に対するさまざまな程度の細胞毒性を示します .

4. 科学研究への応用

ヘレブリゲノールは、以下を含む幅広い科学研究への応用を有しています。

科学的研究の応用

Cytotoxic Properties

Hellebrigenol exhibits significant cytotoxicity, particularly against liver cancer cells (HepG2). Research indicates an IC50 value of approximately 56.581 ng/mL, demonstrating its potency as an antitumor agent . In comparative studies with other compounds derived from toad venom, this compound has shown superior efficacy in inducing apoptosis and inhibiting tumor growth.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (ng/mL) | Mechanism of Action |

|---|---|---|

| HepG2 | 56.581 | Induction of apoptosis |

| MCF-7 (Breast) | Not specified | G2/M arrest, autophagy induction |

| MDA-MB-231 | Not specified | Apoptotic morphological changes observed |

Case Study: Breast Cancer Treatment

A notable study investigated the effects of this compound on human breast cancer cells. The results indicated that MCF-7 cells were more susceptible to treatment than MDA-MB-231 cells. The findings suggest that this compound could be a valuable component in therapeutic strategies for treating estrogen receptor-positive breast cancer .

Therapeutic Potential in Other Conditions

Beyond its anticancer properties, this compound and related compounds have been explored for their potential applications in treating other medical conditions:

- Anti-inflammatory Effects : Extracts containing bufadienolides have been traditionally used in Chinese medicine for their anti-inflammatory properties. These compounds may also have implications for treating conditions like heart failure and pain management .

- Neuropsychiatric Disorders : Preliminary research suggests that extracts from cane toad skins, which include this compound, may possess therapeutic effects against neuropsychiatric disorders such as obsessive-compulsive disorder (OCD) through modulation of serotonin receptors .

作用機序

ヘレブリゲノールは、主にアポトーシスとオートファジーに関与する細胞経路との相互作用を通じて効果を発揮します。 ホスホイノシチド3-キナーゼ(PI3K)/プロテインキナーゼB(Akt)/メカニズム的標的ラパマイシン(mTOR)経路を標的とし、癌細胞の細胞死誘導をもたらします . さらに、ヘレブリゲノールは、シトクロムP450酵素の活性を調節し、他の化合物の代謝に影響を与えることが示されています .

6. 類似化合物の比較

ヘレブリゲノールは、ブファジエノリドファミリーの一部であり、以下のような他の化合物も含まれます。

- ヘレブリゲニン

- アレノブファギン

- ブフォタリン

- ブファリン

これらの化合物は、類似の構造的特徴を共有していますが、細胞毒性と代謝プロファイルが異なります . ヘレブリゲノールは、特定のヒドロキシル化および脱水素化パターンによってユニークであり、これらは異なる細胞毒性効果に寄与しています .

類似化合物との比較

Hellebrigenol is part of the bufadienolide family, which includes other compounds such as:

- Hellebrigenin

- Arenobufagin

- Bufotalin

- Bufalin

These compounds share similar structural features but differ in their cytotoxicity and metabolic profiles . This compound is unique due to its specific hydroxylation and dehydrogenation patterns, which contribute to its distinct cytotoxic effects .

生物活性

Hellebrigenol, a metabolite derived from bufadienolides, has garnered attention for its potential biological activities, particularly in the realm of oncology. This article explores the compound's biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

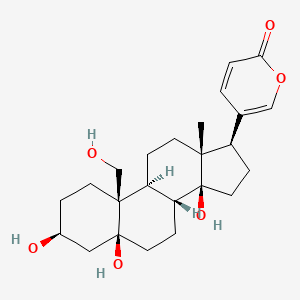

- Molecular Formula : C24H34O6

- Molecular Weight : 418.52 g/mol

- Melting Point : 146-153 °C

- Boiling Point : 635.4 ± 55.0 °C (predicted)

- LogP : 2.33

Cytotoxicity and Antitumor Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines, particularly HepG2 cells, which are representative of hepatocellular carcinoma (HCC). The compound exhibits an IC50 value of 56.581 ng/mL, indicating potent cytotoxicity .

Table 1: Cytotoxicity of this compound Against HepG2 Cells

| Compound | Cell Line | IC50 (ng/mL) |

|---|---|---|

| This compound | HepG2 | 56.581 |

The antitumor mechanisms of this compound are primarily linked to its ability to induce apoptosis in cancer cells. Research indicates that it may interact with various signaling pathways that regulate cell survival and death:

- Apoptosis Induction : this compound promotes apoptosis through upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

- Cell Cycle Arrest : The compound may cause cell cycle arrest in the G1 phase, preventing cancer cells from proliferating further .

- Metabolomic Changes : Studies have shown that treatment with this compound leads to significant alterations in metabolic profiles within treated cells, impacting pathways related to energy metabolism and cellular stress responses .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Study on HepG2 Cells : Research conducted by Han et al. explored the cytotoxic effects of various bufadienolides, including this compound, highlighting its effectiveness against HepG2 cells and elucidating its mechanisms involving apoptosis and cell cycle regulation .

- Inflammatory Response Modulation : Another study investigated the anti-inflammatory properties of cane toad skin extracts containing this compound. The extracts were shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in human monocyte cell lines, suggesting potential applications in inflammatory diseases .

- Therapeutic Potential in Oncology : A comprehensive review indicated that compounds like this compound could serve as promising candidates for cancer therapy due to their ability to target multiple pathways involved in tumor growth and survival .

特性

IUPAC Name |

5-[3,5,14-trihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O6/c1-21-8-5-18-19(6-10-23(28)12-16(26)4-9-22(18,23)14-25)24(21,29)11-7-17(21)15-2-3-20(27)30-13-15/h2-3,13,16-19,25-26,28-29H,4-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABVKNZHLRVHZSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5(C3(CCC(C5)O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70965036 | |

| Record name | 3,5,14,19-Tetrahydroxybufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

508-79-2 | |

| Record name | 3,5,14,19-Tetrahydroxybufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。